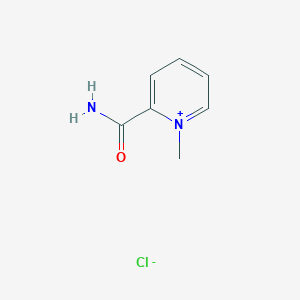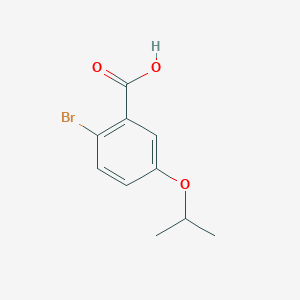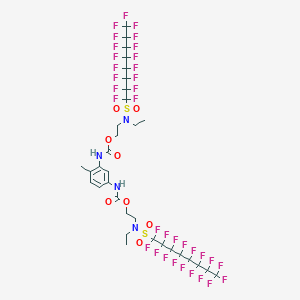
5-Methoxyfuran-2-carbaldehyde
Descripción general
Descripción
5-Methoxyfuran-2-carbaldehyde is a natural product found in Crocus sativus and Eleutherococcus sessiliflorus . It is an organic compound derived from dehydration of sugars and subsequent etherification with methanol . This colorless liquid is soluble in a wide range of solvents including lower alcohols .
Synthesis Analysis
Related to the production of furfural, this compound can be produced from C-6 sugars hexoses such as glucose and fructose. It is formed via the dehydration of the hexoses and subsequent etherification of hydroxymethylfurfural (HMF) . Already in 1936, a batch process was patented for the production of this compound and methyl levulinate .Molecular Structure Analysis
The molecular formula of this compound is C6H6O3 . The molecule is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups .Chemical Reactions Analysis
Bicker reported first-order kinetics for the dehydration of fructose, etherification of HMF into this compound, and by-products formation in methanol . An yield of 78% at 99% conversion was obtained at 240 °C and a residence time of 2 s .Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.11 g/mol . It has a topological polar surface area of 39.4 Ų . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Antioxidant Activities in Plant Foods
- Study Findings: The hydrothermal hydrolysis process in plants forms derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), 5-(methoxymethyl)furan-2-carbaldehyde (MMF), and 5-(ethoxymethyl)furan-2-carbaldehyde (EMF). These compounds, often misidentified as phenolics, have shown antioxidant activity in various assays, particularly in the ORAC assay, indicating their potential use in evaluating the antioxidant activities in plant foods (Chen et al., 2014).
Synthesis and Biological Evaluation
- Study Findings: Synthesized dibenzofuran carboxaldehydes, including isomers of methoxydibenzo[b,d]furan carbaldehydes, have been used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, currently undergoing biological evaluation. This suggests a role in the development of new pharmacological compounds (Yempala & Cassels, 2017).
Formation in Pharmaceutical Excipients
- Study Findings: Acid hydrolysis of saccharide- and polysaccharide-based pharmaceutical excipients results in the formation of degradation products like 5-[(propan-2-yloxy)methyl]furan-2-carbaldehyde. This discovery is crucial for understanding the stability and degradation pathways of pharmaceutical excipients (Douša et al., 2012).
Photophysical Properties
- Study Findings: The study of 1-methoxypyrene-2-carbaldehyde (MP) highlighted its unique photophysical properties, which differ from those of similar molecules, indicating its potential application in understanding and exploiting photophysical behaviors for scientific and industrial purposes (Yin et al., 2016).
Biorefining and Biodiesel Components
- Study Findings: The etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol, producing 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), reveals its potential in the production of biodiesel components. This indicates the role of such compounds in developing sustainable energy solutions (Lanzafame et al., 2011).
Antitumor Applications
- Study Findings: Compounds like 5-(hydroxymethyl) furan-2-carbaldehyde, isolated from the spent broth of Taiwanofungus camphoratus cultures, have shown antitumor activities in vitro, highlighting their potential in cancer research and therapy (Jia et al., 2015).
Potential Anti-Alzheimer’s Agents
- Study Findings: Certain derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde have been evaluated for their inhibitory effect against enzymes linked to Alzheimer's disease, suggesting a potential therapeutic application in neurodegenerative disorders (Mphahlele et al., 2019).
Safety and Hazards
Direcciones Futuras
5-Methoxyfuran-2-carbaldehyde can be made from a wide range of carbohydrate-containing feedstocks including sugar, starch, and cellulose using a chemical catalytic process and is a potential “carbon-neutral” feedstock for fuels and chemicals . This suggests potential future directions in sustainable energy and chemical production.
Mecanismo De Acción
Target of Action
This compound is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups
Mode of Action
It is known that this compound is derived from the dehydration of sugars and subsequent etherification with methanol . This suggests that it may interact with its targets through these functional groups, leading to changes in the target molecules. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that this compound can be produced from C-6 sugars hexoses such as glucose and fructose . This suggests that it may be involved in carbohydrate metabolism.
Pharmacokinetics
It is a colorless liquid that is soluble in a wide range of solvents including lower alcohols . This suggests that it may have good bioavailability.
Action Environment
It is known that this compound is stable under standard conditions . .
Propiedades
IUPAC Name |
5-methoxyfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGBSYZFOCAGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274481 | |
| Record name | 5-Methoxyfuraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21300-07-2 | |
| Record name | 5-Methoxyfuraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



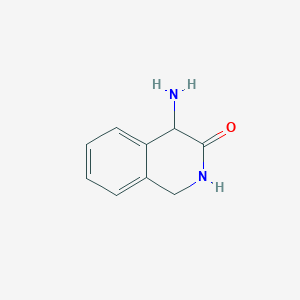
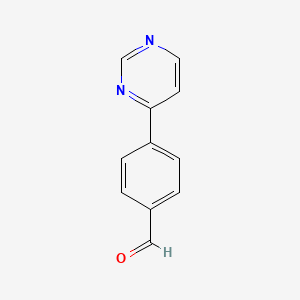
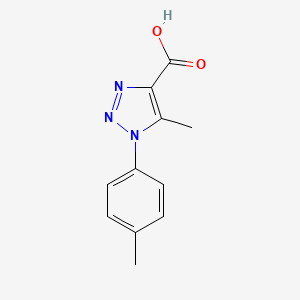

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)
